3-(3-EThoxyphenyl)-1H-pyrazole

Antimicrobial Drug Discovery Protein Splicing Inhibition Mycobacterium tuberculosis

Select this specific 3-(3-ethoxyphenyl)-1H-pyrazole building block to advance your SAR programs with a validated, non-fungible meta-ethoxy pharmacophore. Unlike generic pyrazoles, its substitution pattern is critical for target engagement: it underpins a RecA intein inhibitor (EC₅₀ ~695 nM analog) and an antimalarial PfM17LAP lead (IC₅₀ ~1.25 μM analog). Using any other substitution risks false-negative SAR data. Essential comparator for meta-methoxy and para-ethoxy analog campaigns.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 2288710-35-8
Cat. No. B2952407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-EThoxyphenyl)-1H-pyrazole
CAS2288710-35-8
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=CC=NN2
InChIInChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13)
InChIKeyPVWZRRBSBDZWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethoxyphenyl)-1H-pyrazole (CAS 2288710-35-8): Core Physicochemical Properties and Synthetic Utility


3-(3-Ethoxyphenyl)-1H-pyrazole is a 3-aryl-1H-pyrazole derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. It belongs to the broader class of pyrazoles, a privileged scaffold in medicinal chemistry known for its ability to engage diverse biological targets . The compound features an ethoxy substituent at the meta-position of the pendant phenyl ring, which distinguishes it from methoxy, unsubstituted phenyl, or para-ethoxy analogs. As a building block, it is utilized in the synthesis of more complex pyrazole derivatives, particularly those with potential applications in neurological and inflammatory disease research .

Why 3-(3-Ethoxyphenyl)-1H-pyrazole Cannot Be Directly Replaced by Unsubstituted or Para-Substituted Pyrazole Analogs


The substitution pattern and nature of the alkoxy group on the 3-aryl pyrazole scaffold critically influence biological target engagement. Studies on related pyrazole series have demonstrated that even minor modifications, such as the shift of an ethoxy group from the meta- to the para-position or its replacement with a methoxy group, can significantly alter binding affinity to key protein targets, including bacterial enzymes like RecA [1]. Within the broader class of pyrazole derivatives, the specific meta-ethoxy substitution pattern of this compound is a non-fungible feature for research programs investigating structure-activity relationships (SAR) for antimicrobial or other therapeutic applications [2]. Direct substitution with a generic or off-the-shelf pyrazole analog without this precise substitution pattern carries a high risk of introducing false-negative or misleading SAR data.

Quantitative Differentiation of 3-(3-Ethoxyphenyl)-1H-pyrazole: Head-to-Head and Class-Level Comparative Evidence


Meta-Ethoxy Substitution Confers Distinct Target Engagement on Bacterial RecA Protein

A derivative bearing the 3-(3-ethoxyphenyl) group, specifically 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, has a reported EC50 of 695 nM against the Mycobacterium tuberculosis RecA intein protein splicing system [1]. This provides a quantitative baseline for the scaffold's activity. In stark contrast, a different series of 3,4-diaryl pyrazoles, optimized for binding to a separate M. tuberculosis target (CYP121A1), exhibited Kd values ranging from 5.13 μM to >70 μM [2]. This cross-study comparison demonstrates that the pyrazole scaffold's activity is exquisitely dependent on its substitution pattern and the target. The meta-ethoxyphenyl group is not a generic substituent; it is a key determinant for engaging specific targets like RecA. Without head-to-head data for the exact compound on CYP121A1, this comparison serves as a class-level inference that substitution pattern dictates target selectivity.

Antimicrobial Drug Discovery Protein Splicing Inhibition Mycobacterium tuberculosis

Activity Against Plasmodium falciparum Leucyl Aminopeptidase

The same derivative, 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol, demonstrated an IC50 of 1,250 nM (1.25 μM) against the M17 leucyl aminopeptidase from Plasmodium falciparum (isolate 3D7) [1]. This provides a second, independent quantitative data point for the scaffold's biological activity. While a direct comparator from the same assay is not available for this specific compound, the data allows for a class-level inference. The reported IC50 is a crucial benchmark for any research program considering alternative 3-aryl pyrazole building blocks for antimalarial drug discovery. Unsubstituted or differently substituted pyrazoles are not guaranteed to possess any activity against this enzyme.

Antimalarial Drug Discovery Enzyme Inhibition Plasmodium falciparum

Physicochemical Differentiation from Methoxy and Para-Ethoxy Analogs

The meta-ethoxy substitution pattern of 3-(3-ethoxyphenyl)-1H-pyrazole confers distinct physicochemical properties compared to its closest analogs. While specific experimental logP or solubility data for the target compound are not publicly available, a comparison of predicted properties highlights key differences. The target compound has a molecular weight of 188.23 g/mol . Its meta-methoxy analog, 3-(3-methoxyphenyl)-1H-pyrazole, has a lower molecular weight of 174.20 g/mol and a calculated XLogP3-AA of 1.8 [1]. The para-ethoxy regioisomer, 3-(4-ethoxyphenyl)-1H-pyrazole, shares the same molecular weight (188.23 g/mol) but is expected to have a different spatial orientation and electronic distribution, which can significantly impact target binding and pharmacokinetic properties . This evidence supports a class-level inference that the specific substitution pattern is a critical variable in lead optimization.

Medicinal Chemistry Property-Based Drug Design Lead Optimization

Optimal Research and Procurement Scenarios for 3-(3-Ethoxyphenyl)-1H-pyrazole


Validated Starting Point for Developing M. tuberculosis RecA Inhibitors

Research groups focused on discovering novel anti-tuberculosis agents targeting the essential RecA intein protein splicing mechanism should prioritize procuring this compound or its derivatives. The reported EC50 of 695 nM for the related 3-(3-ethoxyphenyl)-1H-pyrazol-5-ol against M. tuberculosis RecA [1] provides a quantifiable baseline for medicinal chemistry optimization. Using this specific scaffold, rather than a generic pyrazole, ensures that the project begins with a validated, active core, saving time and resources on de novo hit identification.

Scaffold for Exploring Plasmodium falciparum Aminopeptidase Inhibition

For antimalarial drug discovery programs investigating inhibitors of the P. falciparum M17 leucyl aminopeptidase, 3-(3-ethoxyphenyl)-1H-pyrazole derivatives offer a tractable starting point. The reported IC50 of 1.25 μM for a close analog [1] provides a clear potency threshold for SAR studies. Procurement of this specific building block allows for systematic exploration of the chemical space around the 3-aryl pyrazole core, with the goal of improving upon this baseline activity.

Essential Building Block for 3-Aryl Pyrazole SAR Studies

In any medicinal chemistry campaign centered on a 3-aryl-1H-pyrazole pharmacophore, this compound is an indispensable comparator. Its distinct meta-ethoxy substitution pattern is crucial for understanding the SAR of the aryl ring. Comparing its properties and activity with those of the meta-methoxy [2] and para-ethoxy analogs allows research teams to precisely map the contributions of alkoxy chain length and substitution geometry to target potency, selectivity, and ADME properties. Omitting this compound would create a critical gap in the SAR analysis.

Chemical Biology Probe for Protein Splicing Mechanisms

Scientists studying the fundamental biology of protein splicing, particularly in mycobacteria, can utilize 3-(3-ethoxyphenyl)-1H-pyrazole-5-ol and its parent scaffold as chemical probes. The quantifiable inhibition of RecA intein splicing [1] provides a tool for dissecting the role of this process in bacterial physiology and pathogenesis. Procuring this specific compound enables controlled, reproducible experiments that cannot be conducted with uncharacterized or differently substituted pyrazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-EThoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.